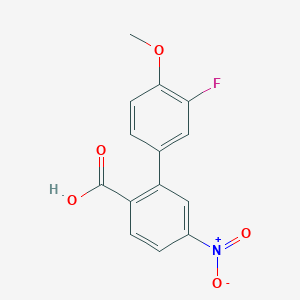
6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% (hereinafter referred to as 6F2FMPB) is an organofluorine compound with a wide range of uses in the pharmaceutical, agricultural, and chemical industries. 6F2FMPB is a versatile molecule with a number of interesting properties, such as its ability to act as an antioxidant and anti-inflammatory agent. It is also a key component in the synthesis of a variety of drugs and other compounds.
科学研究应用
6F2FMPB has a wide range of applications in scientific research. It has been used as a model compound to study the structure-activity relationships of organofluorine compounds, as well as to investigate the mechanisms of action of various drugs. 6F2FMPB has also been used in the synthesis of a variety of bioactive compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory drugs.
作用机制
The exact mechanism of action of 6F2FMPB is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought that 6F2FMPB may inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which can lead to inflammation. Additionally, 6F2FMPB may also inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
6F2FMPB has been shown to have a number of biochemical and physiological effects. In animal studies, 6F2FMPB has been found to reduce inflammation, improve wound healing, and reduce the risk of cancer. Additionally, 6F2FMPB has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α. It has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
实验室实验的优点和局限性
6F2FMPB has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 6F2FMPB is a versatile molecule that can be used in a variety of different experiments. However, there are some limitations to using 6F2FMPB. For example, it has a relatively short half-life in the body, meaning that it may not be suitable for long-term experiments. Additionally, 6F2FMPB is not approved for human use, meaning that it cannot be used in clinical trials.
未来方向
There are a number of potential future directions for 6F2FMPB research. One potential direction is to further investigate its anti-inflammatory and antioxidant properties. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, research could be done to explore the potential for using 6F2FMPB as a drug delivery system, such as for the delivery of drugs to specific tissues or organs.
合成方法
6F2FMPB can be synthesized in a number of ways, depending on the desired product and the available resources. The most common method for producing 6F2FMPB involves the use of a Grignard reaction. In this reaction, a Grignard reagent (such as methylmagnesium bromide or ethylmagnesium bromide) is reacted with a halogenated aromatic compound (such as bromobenzene or chlorobenzene) to produce the desired product. The reaction is usually carried out in an inert atmosphere (such as nitrogen or argon) and at low temperatures (typically -78°C).
属性
IUPAC Name |
2-fluoro-6-(3-fluoro-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-6-5-8(7-11(12)16)9-3-2-4-10(15)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURXJVGGVETRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690161 |
Source


|
| Record name | 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-00-9 |
Source


|
| Record name | 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














